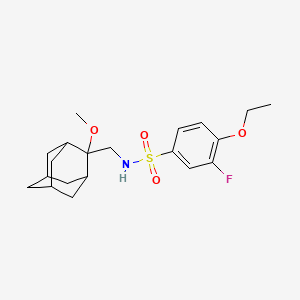

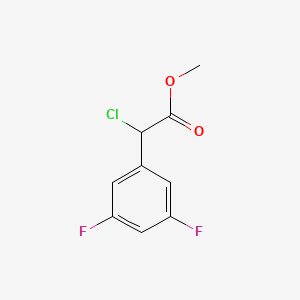

![molecular formula C16H18N2O4 B2402436 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid CAS No. 863669-61-8](/img/structure/B2402436.png)

4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolopyrazine derivatives, which are similar to the compound you’re asking about, are nitrogen-containing heterocycles that have been used in various applications such as pharmaceuticals, organic materials, and natural products . They contain pyrrole and pyrazine rings and have exhibited a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds, like pyrrolopyrazine derivatives, often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions due to the presence of an activated double bond and an imide group . They can take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .Scientific Research Applications

Synthesis Methods

Efficient Synthesis in Ionic Liquid : An efficient method for synthesizing tetrahydropyrrolo[1,2-a]quinazoline derivatives, like 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid, involves using ionic liquids as green media and is catalyzed by iodine. This approach offers mild reaction conditions, high yields, and environmental benefits (Lu, Yang, Zhang, & Wang, 2014).

Iodine-Catalyzed Synthesis in Ionic Liquids : Another synthesis method is the iodine-catalyzed reaction of 2-aminobenzamide and 2-oxopentanedioic acid in ionic liquids, leading to high yields of these derivatives (Zhang, Lu, Zhou, & Wang, 2013).

Biological Applications

- Allergy-Preventive Effects : Tetrahydropyrrolo[2,1-b]quinazoline derivatives, structurally related to 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid, have shown significant allergy-preventive activities. These findings are important for developing new treatments for allergic diseases such as atopic dermatitis, allergic asthma, and hay fever (Ma, Higashi, Ishiguro, Zhao, Zhang, Zhao, Cheng, & Oku, 2018).

Chemical Properties and Applications

Reductive Cyclization Method : A novel reductive cyclization method using low-valent titanium reagent has been developed for synthesizing tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which could include derivatives like the one . This method is suitable for library synthesis in drug discovery efforts (Zhao & Shi, 2011).

Regioselective Synthesis : A regioselective synthesis method involving cyclopropane aldehydes and N'-aryl anthranil hydrazides has been developed. This method efficiently creates tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones and could be relevant for derivatives of 4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid (Singh, Kaur, & Banerjee, 2020).

Safety and Hazards

The safety and hazards associated with a compound also depend on its specific structure. Some similar compounds, like tert-Butyl 3,3-dimethyl-1,5-dioxo-2,4-dioxa-10-azadispiro[5.0.5.1]tridecane-10-carboxylate, have been classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

Future Directions

Mechanism of Action

Target of Action

This compound is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited various biological activities, suggesting they interact with multiple targets .

Mode of Action

Pyrrolopyrazine derivatives have been known to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that multiple pathways are affected .

Result of Action

Given the biological activities of pyrrolopyrazine derivatives, the compound may have effects at both the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound . These factors can include pH, temperature, and the presence of other substances.

properties

IUPAC Name |

4-butyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-2-3-10-17-14(20)11-6-4-5-7-12(11)18-13(19)8-9-16(17,18)15(21)22/h4-7H,2-3,8-10H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFOCLWWAFICIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

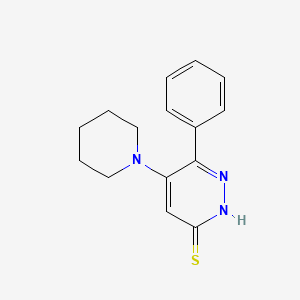

![7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402355.png)

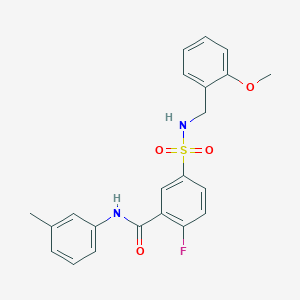

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2402357.png)

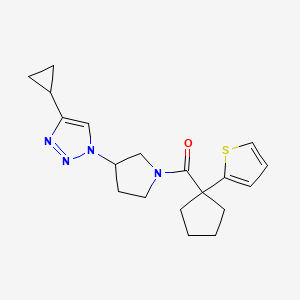

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2402358.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate](/img/structure/B2402364.png)

![N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2402371.png)

![N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2402374.png)